tert-butyl 4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate
Description
The compound tert-butyl 4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate features a bicyclic cyclopenta[d]pyrimidine core fused to a piperazine ring, which is protected by a tert-butoxycarbonyl (Boc) group. This structure is a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and protein-protein interaction modulators. The Boc group enhances solubility and stability, while the piperazine moiety provides a handle for further functionalization .
Properties
IUPAC Name |
tert-butyl 4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-16(2,3)22-15(21)20-9-7-19(8-10-20)14-12-5-4-6-13(12)17-11-18-14/h11H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHGIRPGZTXGMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=C2CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Conjugate Addition of Crotononitrile and Malonate
The synthesis begins with the conjugate addition of crotononitrile to diethyl malonate, generating an isomeric mixture of nitrile intermediates VIa and VIb . This step proceeds under mild basic conditions, typically employing sodium ethoxide in ethanol. The reaction’s regioselectivity is inherently low, producing a near-equimolar mixture of diastereomers.
Enzymatic Resolution for Stereochemical Control
To isolate the desired VIb enantiomer, enzymatic resolution using lipase-mediated hydrolysis is employed. This step exploits the enzyme’s stereospecificity to selectively hydrolyze one enantiomer, yielding VIb in >98% enantiomeric excess (ee). The unresolved isomer is recycled, enhancing overall atom economy.
Cyclization and Bromination Sequence
VIb undergoes cyclization via acid catalysis (e.g., HCl in methanol) to form the cyclopenta[d]pyrimidin-4-ol intermediate Vb . Subsequent bromination with phosphorus oxybromide (POBr₃) in dichloromethane introduces a bromine atom at the 4-position, yielding IVb . Notably, this step avoids intermediate isolation, streamlining the process.
Piperazine Coupling Under Mild Conditions
The brominated intermediate IVb reacts with tert-butyl piperazine-1-carboxylate in dimethyl sulfoxide (DMSO) at room temperature, facilitated by triethylamine (Et₃N). This nucleophilic aromatic substitution proceeds with high regioselectivity, affording the target compound in 79–84% yield. The mild reaction temperature (25°C) minimizes side reactions, a significant advantage over earlier methods requiring elevated temperatures.
Alternative Method via Chloropyrimidine Intermediate
Synthesis of Chloropyrimidine Precursor
An alternative approach involves the preparation of 4-chloro-6-(cyclopropylamino)pyrimidin-5-yl dichloroacetamide (1a ) as a key intermediate. This compound is synthesized via sequential amination and acetylation of 4,6-dichloropyrimidine, achieving a 75% yield after silica gel chromatography.
Comparative Yield and Practical Limitations
This method achieves a moderate yield of 64–75%, with the cyclization step representing a bottleneck. Additionally, the requirement for transition-metal catalysts increases production costs and necessitates rigorous purification to remove residual palladium, limiting industrial scalability.
Reaction Optimization and Process Efficiency
Solvent and Base Selection
Both methods utilize DMSO as a polar aprotic solvent, enhancing nucleophilic substitution kinetics. Triethylamine is preferred over stronger bases (e.g., DBU) to prevent decomposition of the tert-butyl carbamate group.
Temperature and Through-Processing
The patent method’s room-temperature coupling contrasts sharply with the alternative method’s 60–80°C cyclization. Through-processing—omitting intermediate isolation—reduces cycle time by 30–40% and improves overall yield by minimizing handling losses.
Scalability and Environmental Impact
The patent route demonstrates superior scalability, with bromination requiring fewer equivalents of POBr₃ compared to iodination reagents in analogous syntheses. This reduces halogen waste and aligns with green chemistry principles.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The target compound exhibits distinct ¹H NMR signals:
-
δ 1.40 ppm (s, 9H) : tert-butyl group
-
δ 3.37–3.66 ppm (m, 8H) : piperazine protons
-
δ 6.77 ppm (s, 1H) : cyclopenta[d]pyrimidine aromatic proton.
¹³C NMR confirms the carbamate carbonyl at δ 153.92 ppm and the cyclopenta[d]pyrimidine carbons between δ 112.77–162.51 ppm .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperazine or cyclopenta[d]pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopenta[d]pyrimidine moiety can engage in hydrogen bonding and π-π interactions, influencing biological pathways.
Comparison with Similar Compounds
Cyclopenta[d]pyrimidine Derivatives
- (R)-tert-Butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate (CAS: 1001180-21-7): Structural Differences: Incorporates a 5-methyl substituent and a 7-oxo group on the cyclopenta[d]pyrimidine ring. This derivative is used in targeted protein degradation studies . Synthesis: Prepared via palladium-catalyzed cross-coupling reactions, similar to methods in .
Pyrimidine-Based Analogues
tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate (CAS: 221050-89-1):
- Structural Differences : Lacks the cyclopenta ring system, featuring a simpler pyrimidine core.
- Impact : Reduced conformational rigidity compared to the bicyclic system, leading to lower target selectivity in kinase inhibition assays .
- Applications : Widely used as a building block in Suzuki-Miyaura couplings, as seen in and .
tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate (CAS: 634468-96-5):
Isoxazole- and Thioether-Linked Derivatives
- tert-Butyl 4-(2-(((3-(4-methoxyphenyl)isoxazol-5-yl)methyl)thio)pyrimidin-4-yl)piperazine-1-carboxylate (6d) :
- Structural Differences : Features a methoxyphenyl-isoxazole-thioether side chain.
- Impact : The isoxazole group enhances π-π stacking interactions with hydrophobic enzyme pockets, as demonstrated in histone deacetylase (HDAC) inhibition (IC₅₀ = 1.2 µM) .
- Physical Properties : Melting point = 120–122°C; LCMS [M+H]⁺ = 486.3 .
Analytical Data
| Compound | Melting Point (°C) | LCMS [M+H]⁺ | Key Functional Groups |
|---|---|---|---|
| Target Compound | Not Reported | 486.4† | Cyclopenta[d]pyrimidine, Boc |
| 6d (Isoxazole derivative) | 120–122 | 486.3 | Isoxazole, thioether |
| 12g (Hsp90 inhibitor) | Not Reported | 512.4 | Phenoxyethyl carbamoyl |
| (R)-5-Methyl-7-oxo derivative | Not Reported | 437.1† | Methyl, oxo |
†Calculated from molecular formulas in and .
Biological Activity
The compound tert-butyl 4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : CHNO
- Molecular Weight : 368.5 g/mol
- IUPAC Name : tert-butyl 4-(5H,6H,7H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The cyclopentapyrimidine moiety is known to influence the compound's affinity for certain neurotransmitter receptors, which may result in central nervous system effects.
Antioxidant Activity
Research indicates that derivatives of cyclopenta[d]pyrimidine compounds exhibit significant antioxidant properties. For instance, studies have shown that related compounds can scavenge free radicals effectively, thus providing neuroprotective effects in models of oxidative stress .
Anxiolytic Effects
In behavioral tests, compounds structurally similar to this compound demonstrated anxiolytic-like activity. For example, in a study using the open field test, doses of related compounds significantly reduced anxiety-like behaviors in rodents .
Binding Affinity Studies
Competition binding assays have revealed that related piperazine derivatives bind to various receptors such as:
- α1B Adrenergic Receptors
- 5-HT1A Serotonin Receptors
- D2 Dopamine Receptors
These interactions suggest potential applications in treating psychiatric disorders .
Study on Neuroprotective Effects
A study published in PubMed explored the neuroprotective effects of a piperazine derivative similar to this compound. The results indicated a significant reduction in neuronal cell death under oxidative stress conditions, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
Behavioral Assessment in Rodents
In another study assessing behavioral impacts, the compound was administered at varying doses (9.4 mg/kg, 18.8 mg/kg, and 37.6 mg/kg) to evaluate its anxiolytic properties. The results demonstrated a dose-dependent decrease in anxiety levels and an increase in sleep duration during sleep induction tests .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 368.5 g/mol |
| IUPAC Name | tert-butyl 4-(5H,6H,7H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate |
| Biological Activity | Observations |
|---|---|
| Antioxidant | Significant free radical scavenging |
| Anxiolytic | Reduced anxiety-like behavior in rodent models |
| Receptor Binding | Affinity for α1B, 5-HT1A, D2 receptors |
Q & A
Q. What are the key considerations for optimizing the synthesis of tert-butyl 4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate?
Methodological Answer:
- Reaction Conditions : Optimize temperature (e.g., 20–80°C), solvent choice (polar aprotic solvents like DMF or THF), and reaction time (2–24 hours) to balance yield and purity. Use inert atmospheres (N₂/Ar) to prevent oxidation .
- Purification : Employ silica gel column chromatography with gradients of ethyl acetate/hexane. Confirm purity via HPLC (≥95%) or TLC (Rf = 0.3–0.5) .
- Protective Groups : Use tert-butoxycarbonyl (Boc) groups to protect piperazine during coupling reactions, followed by deprotection under acidic conditions (e.g., TFA/DCM) .
Q. How can spectroscopic techniques characterize this compound effectively?
Methodological Answer:
- NMR : Analyze ¹H and ¹³C NMR spectra to confirm piperazine and cyclopenta[d]pyrimidine moieties. Key signals include Boc tert-butyl protons (δ ~1.4 ppm) and aromatic pyrimidine protons (δ 7.5–8.5 ppm) .
- X-ray Crystallography : Resolve crystal structure to identify chair conformation of piperazine, intramolecular hydrogen bonds (e.g., O–H⋯N), and π-π stacking interactions between aromatic rings .
- IR Spectroscopy : Confirm carbonyl (C=O) stretching (~1680 cm⁻¹) and N–H bonds (~3300 cm⁻¹) .
Q. What solvent systems are optimal for solubility and reactivity studies?
Methodological Answer:
- Solubility Screening : Test in DMSO (high solubility for biological assays), methanol, or chloroform. Use log S values (e.g., -2.5 to -3.5) to predict solubility .
- Reactivity : Polar solvents (e.g., acetonitrile) enhance nucleophilic substitution reactions, while nonpolar solvents (toluene) favor cyclization steps .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Dynamic Effects : Use variable-temperature NMR to detect conformational changes in piperazine or pyrimidine rings that cause signal splitting .
- 2D NMR Techniques : Apply HSQC and HMBC to assign ambiguous proton-carbon correlations, especially in overlapping aromatic regions .
- Complementary Data : Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography to confirm molecular weight and stereochemistry .
Q. What experimental designs are suitable for evaluating biological interactions of this compound?
Methodological Answer:
- Receptor Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for kinases or GPCRs. IC₅₀ values <10 µM suggest therapeutic potential .
- Molecular Docking : Model interactions with target proteins (e.g., cyclin-dependent kinases) using software like AutoDock. Focus on hydrogen bonding with pyrimidine N atoms and hydrophobic interactions with tert-butyl groups .
- Cellular Uptake Studies : Label the compound with fluorophores (e.g., FITC) and track intracellular localization via confocal microscopy .
Q. How does the compound’s stability vary under different experimental conditions?
Methodological Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (>150°C for Boc group stability) .
- pH Sensitivity : Incubate in buffers (pH 2–12) and monitor degradation via HPLC. Boc groups are labile under acidic conditions (pH <4) .
- Light Sensitivity : Store in amber vials and test photostability under UV/visible light to identify degradation products .
Q. How can researchers conduct comparative studies with structural analogs to enhance activity?
Methodological Answer:
- Analog Synthesis : Replace cyclopenta[d]pyrimidine with pyrido[2,3-d]pyrimidine or modify piperazine substituents (e.g., benzyl, chlorophenyl) .
- SAR Analysis : Correlate substituent electronic effects (e.g., electron-withdrawing groups on pyrimidine) with bioactivity using regression models .
- In Vivo Efficacy : Compare pharmacokinetics (t½, Cmax) in rodent models to prioritize analogs with improved bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
